Regiochemical Differentiation and N-Functionalization Potential
The target compound (CAS 1210162-91-6) is the 3-hydroxy-3-methyl positional isomer of the 9-azabicyclo[3.3.1]nonane scaffold, while the commercially prevalent comparator 3-methyl-3-azabicyclo[3.3.1]nonan-9-ol (CAS 7588-15-0) bears the N-methyl tertiary amine and a free C9 hydroxyl [1]. In the target compound, the secondary amine at N9 (pKa ~14.96, predicted) remains available for selective N-derivatization via alkylation or carbamoylation, whereas the comparator's N-methyl tertiary amine precludes such chemistry without prior demethylation [1]. This regiochemical distinction is critical for the synthesis of N-substituted phenylcarbamate libraries—the dominant pharmacophore class exploiting this scaffold for sigma receptor targeting [2].
| Evidence Dimension | Nitrogen substitution status and derivatizability |
|---|---|
| Target Compound Data | Secondary amine at N9 (free NH); pKa (predicted, JChem): 14.96; LogD (pH 7.4): −1.95 [1] |
| Comparator Or Baseline | 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol (CAS 7588-15-0): N-methyl tertiary amine; free OH at C9 |
| Quantified Difference | Qualitative but determinative: free NH enables direct N-functionalization; N-CH₃ requires demethylation for further elaboration |
| Conditions | Structural identity confirmed by SMILES and InChI; physicochemical properties from JChem predictions |
Why This Matters
For procurement decisions in medicinal chemistry SAR programs, the free N9 secondary amine in the target compound is a non-negotiable requirement for generating N-substituted carbamate or amine derivative libraries—a synthetic path blocked in the N-methyl isomer.
- [1] ChemBase. 3-methyl-9-azabicyclo[3.3.1]nonan-3-ol. CBID: 281616. pKa (JChem Acid): 14.96; LogD (pH 7.4): −1.95; SMILES: N1C2CC(CC1CCC2)(O)C. View Source
- [2] Chu, W.; Xu, J.; Zhou, D.; Zhang, F.; Jones, L.A.; Wheeler, K.T.; Mach, R.H. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ₂ receptor ligands. Bioorg. Med. Chem. 2009, 17(3), 1222–1231. View Source
